molecular formula C23H18ClNO5 B3506673 5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid

5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid

Cat. No. B3506673
M. Wt: 423.8 g/mol
InChI Key: DUGHVQXDBXCOMM-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid, also known as GW501516, is a synthetic drug that has gained attention in the scientific community due to its potential applications in the fields of sports performance enhancement, cardiovascular disease treatment, and cancer therapy.

Mechanism of Action

5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid leads to increased fatty acid oxidation and decreased glucose utilization, resulting in improved endurance and lipid profiles. Additionally, activation of PPARδ by 5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid leads to decreased inflammation and increased apoptosis, resulting in potential therapeutic effects in cardiovascular disease and cancer.
Biochemical and physiological effects:
5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid has been shown to have a number of biochemical and physiological effects in various animal and cell models. These effects include increased fatty acid oxidation, improved glucose homeostasis, reduced inflammation, increased apoptosis, and improved lipid profiles. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid has several advantages for lab experiments, including its high potency and specificity for PPARδ, its ability to be administered orally, and its relatively long half-life. However, 5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid also has several limitations, including its potential toxicity and off-target effects, its limited solubility in water, and its potential for abuse in sports.

Future Directions

There are several future directions for research on 5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid, including the development of more potent and selective PPARδ agonists, the investigation of potential toxicities and off-target effects, the exploration of novel therapeutic applications, and the development of improved methods for detecting 5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid in biological samples. Additionally, more research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of 5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid.

Scientific Research Applications

5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid has been extensively studied for its potential applications in sports performance enhancement, cardiovascular disease treatment, and cancer therapy. In sports, 5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid has been shown to increase endurance and improve lipid metabolism, making it a potential doping agent. In cardiovascular disease treatment, 5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid has been shown to reduce inflammation and improve lipid profiles, making it a potential therapeutic agent. In cancer therapy, 5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid has been shown to induce apoptosis and inhibit tumor growth, making it a potential chemotherapeutic agent.

properties

IUPAC Name

5-[[4-[(E)-2-(3-chlorophenyl)-2-cyanoethenyl]-2-ethoxyphenoxy]methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO5/c1-2-28-22-11-15(10-17(13-25)16-4-3-5-18(24)12-16)6-8-20(22)29-14-19-7-9-21(30-19)23(26)27/h3-12H,2,14H2,1H3,(H,26,27)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGHVQXDBXCOMM-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=CC(=CC=C2)Cl)OCC3=CC=C(O3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC(=CC=C2)Cl)OCC3=CC=C(O3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-({4-[(E)-2-(3-chlorophenyl)-2-cyanoethenyl]-2-ethoxyphenoxy}methyl)furan-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid
Reactant of Route 2
5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid
Reactant of Route 3
5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid
Reactant of Route 4
5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid
Reactant of Route 5
5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid
Reactant of Route 6
5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid

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